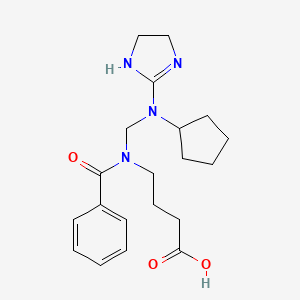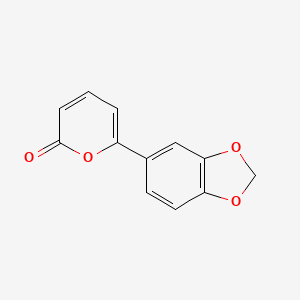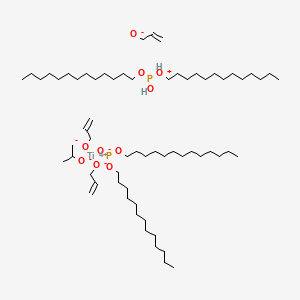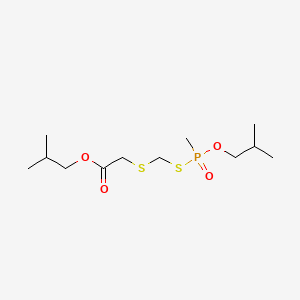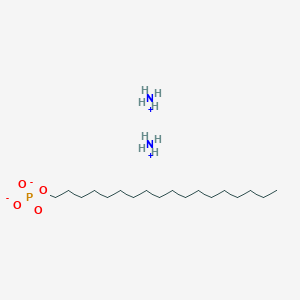
Diammonium stearyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium octadecyl phosphate is a chemical compound with the formula (C18H37O4P(NH4)2). It is an ammonium salt of octadecyl phosphate, which is a long-chain fatty acid ester of phosphoric acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diammonium octadecyl phosphate can be synthesized through the reaction of octadecyl alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
-
Step 1: Esterification
Reactants: Octadecyl alcohol (C18H37OH) and phosphoric acid (H3PO4)
Conditions: The reaction is carried out at elevated temperatures (around 70-80°C) with a catalyst such as sulfuric acid to promote esterification.
Product: Octadecyl phosphate (C18H37O4P)
-
Step 2: Neutralization
Reactants: Octadecyl phosphate and ammonia (NH3)
Conditions: The reaction mixture is neutralized with ammonia at room temperature.
Product: Diammonium octadecyl phosphate ((C18H37O4P(NH4)2))
Industrial Production Methods
Industrial production of diammonium octadecyl phosphate involves similar steps but on a larger scale. The process includes continuous monitoring of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Diammonium octadecyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form octadecyl phosphate and ammonia.
Decomposition: At elevated temperatures, it decomposes to release ammonia and octadecyl phosphate.
Substitution: It can participate in substitution reactions where the ammonium ions are replaced by other cations.
Common Reagents and Conditions
Hydrolysis: Water, mild acidic or basic conditions
Decomposition: Elevated temperatures (above 100°C)
Substitution: Various metal salts or cation exchange resins
Major Products Formed
Hydrolysis: Octadecyl phosphate and ammonia
Decomposition: Octadecyl phosphate and ammonia
Substitution: Metal octadecyl phosphate and ammonium salts
Aplicaciones Científicas De Investigación
Diammonium octadecyl phosphate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a dispersing agent in various chemical reactions.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mecanismo De Acción
The mechanism of action of diammonium octadecyl phosphate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and dispersion of hydrophobic substances. In biological systems, it can interact with cell membranes, enhancing the delivery of drugs or other therapeutic agents.
Comparación Con Compuestos Similares
Diammonium octadecyl phosphate can be compared with other similar compounds, such as:
Diammonium phosphate: A widely used fertilizer with similar ammonium phosphate structure but without the long alkyl chain.
Octadecyl phosphate: The non-ammonium form, which lacks the surfactant properties provided by the ammonium ions.
Monoammonium phosphate: Another ammonium phosphate compound used in fertilizers and fire retardants.
Uniqueness
Diammonium octadecyl phosphate is unique due to its combination of surfactant properties and the presence of a long alkyl chain, making it suitable for specialized applications in chemistry, biology, and industry.
Propiedades
Número CAS |
65151-77-1 |
|---|---|
Fórmula molecular |
C18H39O4P.2H3N C18H45N2O4P |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
diazanium;octadecyl phosphate |
InChI |
InChI=1S/C18H39O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;;/h2-18H2,1H3,(H2,19,20,21);2*1H3 |
Clave InChI |
FHAACVJVFVCZFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![beta-Alanine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13774888.png)
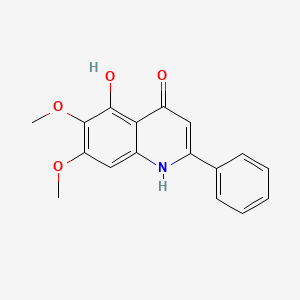
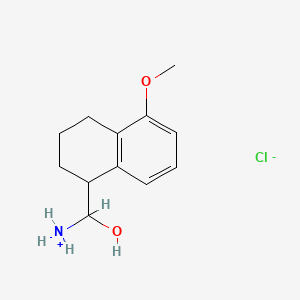
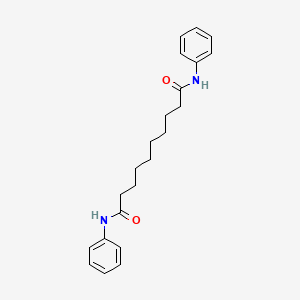
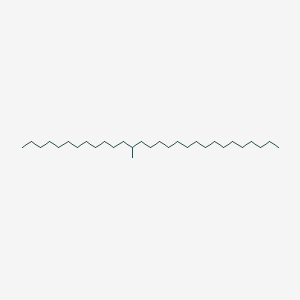
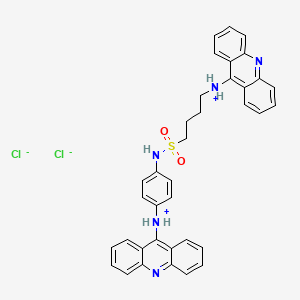
![N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide](/img/structure/B13774946.png)
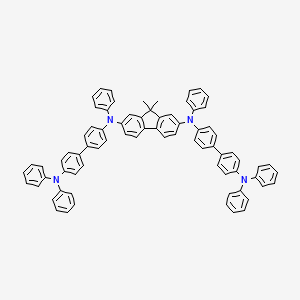
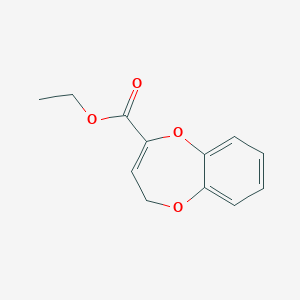
![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)
